Cenersen

Descripción

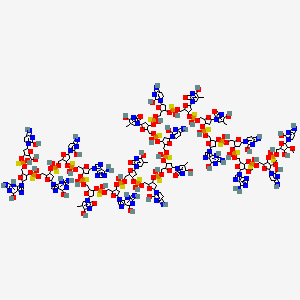

Propiedades

Número CAS |

415168-49-9 |

|---|---|

Fórmula molecular |

C195H253N66O106P19S19 |

Peso molecular |

6415 g/mol |

Nombre IUPAC |

1-[5-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[5-(6-aminopurin-9-yl)-2-[[hydroxy-[2-[[hydroxy-[2-[[hydroxy-[2-[[hydroxy-[5-(2-hydroxy-4-iminopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]-5-(6-hydroxy-2-imino-3H-purin-9-yl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]-5-(6-hydroxy-2-imino-3H-purin-9-yl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]-5-(2-hydroxy-4-iminopyrimidin-1-yl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-hydroxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-hydroxy-2-imino-3H-purin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-hydroxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-hydroxy-4-iminopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-hydroxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-hydroxy-4-iminopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[3-[[3-[[3-[[3-[[3-[[5-(6-aminopurin-9-yl)-3-[hydroxy-[[3-[hydroxy-[[3-hydroxy-5-(2-hydroxy-4-iminopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methoxy]phosphinothioyl]oxy-5-(2-hydroxy-4-iminopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methoxy]phosphinothioyl]oxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-hydroxy-4-iminopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-hydroxy-2-imino-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-hydroxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-hydroxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-hydroxy-4-iminopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-4-hydroxy-5-methylpyrimidin-2-one |

InChI |

InChI=1S/C195H253N66O106P19S19/c1-77-43-250(190(282)236-165(77)264)134-32-89(107(336-134)56-317-370(290,389)351-85-28-130(244-20-12-122(198)222-184(244)276)332-103(85)52-313-375(295,394)357-91-34-136(252-45-79(3)167(266)238-192(252)284)340-111(91)60-321-382(302,401)364-99-42-144(260-75-219-150-164(260)231-181(209)235-174(150)273)344-115(99)64-324-378(298,397)360-94-37-139(255-48-82(6)170(269)241-195(255)287)339-110(94)59-320-381(301,400)361-95-38-140(256-71-214-145-157(204)210-69-212-159(145)256)341-112(95)61-322-372(292,391)353-87-30-132(246-22-14-124(200)224-186(246)278)333-104(87)53-314-379(299,398)363-98-41-143(259-74-218-149-163(259)230-180(208)234-173(149)272)345-116(98)65-325-383(303,402)365-96-39-141(257-72-216-147-161(257)228-178(206)232-171(147)270)342-113(96)62-310-368(288,387)349-83-26-128(329-100(83)49-262)242-18-10-120(196)220-182(242)274)355-373(293,392)311-50-101-84(27-129(330-101)243-19-11-121(197)221-183(243)275)350-369(289,388)316-55-106-90(33-135(335-106)251-44-78(2)166(265)237-191(251)283)356-374(294,393)312-51-102-86(29-131(331-102)245-21-13-123(199)223-185(245)277)352-371(291,390)318-57-108-92(35-137(337-108)253-46-80(4)168(267)239-193(253)285)358-376(296,395)319-58-109-93(36-138(338-109)254-47-81(5)169(268)240-194(254)286)359-377(297,396)323-63-114-97(40-142(343-114)258-73-217-148-162(258)229-179(207)233-172(148)271)362-380(300,399)315-54-105-88(31-133(334-105)247-23-15-125(201)225-187(247)279)354-384(304,403)327-67-119-153(156(309-9)177(348-119)261-76-215-146-158(205)211-70-213-160(146)261)367-386(306,405)328-68-118-152(155(308-8)176(347-118)249-25-17-127(203)227-189(249)281)366-385(305,404)326-66-117-151(263)154(307-7)175(346-117)248-24-16-126(202)226-188(248)280/h10-25,43-48,69-76,83-119,128-144,151-156,175-177,262-263H,26-42,49-68H2,1-9H3,(H,288,387)(H,289,388)(H,290,389)(H,291,390)(H,292,391)(H,293,392)(H,294,393)(H,295,394)(H,296,395)(H,297,396)(H,298,397)(H,299,398)(H,300,399)(H,301,400)(H,302,401)(H,303,402)(H,304,403)(H,305,404)(H,306,405)(H2,196,220,274)(H2,197,221,275)(H2,198,222,276)(H2,199,223,277)(H2,200,224,278)(H2,201,225,279)(H2,202,226,280)(H2,203,227,281)(H2,204,210,212)(H2,205,211,213)(H,236,264,282)(H,237,265,283)(H,238,266,284)(H,239,267,285)(H,240,268,286)(H,241,269,287)(H3,206,228,232,270)(H3,207,229,233,271)(H3,208,230,234,272)(H3,209,231,235,273) |

Clave InChI |

UTNSIDJKCKLZLN-UHFFFAOYSA-N |

SMILES canónico |

CC1=CN(C(=O)N=C1O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=CC(=N)N=C1O)N1C=NC2=C1NC(=N)N=C2O)N1C=NC2=C1NC(=N)N=C2O)N1C=CC(=N)N=C1O)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=NC1=O)O)C)N1C=NC2=C1NC(=N)N=C2O)N1C=C(C(=NC1=O)O)C)N1C=CC(=N)N=C1O)N1C=C(C(=NC1=O)O)C)N1C=CC(=N)N=C1O)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=N)N=C1O)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=NC1=O)O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=NC1=O)O)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1NC(=N)N=C2O)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=N)N=C1O)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OC)OP(=S)(O)OCC1C(C(C(O1)N1C=CC(=N)N=C1O)OC)OP(=S)(O)OCC1C(C(C(O1)N1C=CC(=N)N=C1O)OC)O |

Origen del producto |

United States |

Foundational & Exploratory

The Genesis and Trajectory of Cenersen: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Cenersen, an antisense oligonucleotide (ASO), has traversed a complex developmental pathway, marked by a nuanced evolution in the understanding of its primary molecular target. Initially developed as GTI-2040 by Lorus Therapeutics (formerly GeneSense Therapeutics), it was characterized as an inhibitor of the R2 subunit of ribonucleotide reductase. Subsequent clinical investigations, particularly in the context of acute myeloid leukemia (AML), have described this compound as a p53-targeting antisense oligonucleotide. This guide provides a comprehensive technical overview of the history, development, and mechanism of action of this compound, addressing both reported targets to offer a complete perspective for the scientific community.

This document delves into the preclinical and clinical data, presenting quantitative findings in structured tables for comparative analysis. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear graphical representation of the underlying scientific principles.

History and Development

The development of this compound can be traced back to the preclinical and clinical studies of GTI-2040.

Preclinical Development of GTI-2040 (Targeting Ribonucleotide Reductase R2):

-

Early 2000s: GTI-2040, a 20-mer phosphorothioate antisense oligonucleotide, was designed to be complementary to the mRNA of the R2 subunit of ribonucleotide reductase[1].

-

In Vitro Studies: Demonstrated a sequence- and target-specific decrease in R2 mRNA and protein levels in various human tumor cell lines[1].

-

In Vivo Studies: Showed significant inhibition of tumor growth in xenograft models of colon, liver, lung, breast, kidney, and ovarian cancers. Antitumor effects were not observed with mismatched or scrambled control oligonucleotides, suggesting an antisense-based mechanism[1].

-

IND Filing: Lorus Therapeutics filed an Investigational New Drug (IND) application with the US FDA in November 1999 to commence Phase I/II trials.

Clinical Development of GTI-2040/Cenersen:

-

Phase I Trials:

-

A Phase I study in patients with advanced solid tumors established a recommended dose and manageable toxicity profile for GTI-2040 administered via continuous intravenous infusion[2].

-

Another Phase I study in acute leukemias explored a novel dosing schedule and observed a trend towards increasing intracellular drug levels and decreasing RRM2 gene expression with increasing doses[3].

-

A Phase I trial of GTI-2040 in combination with high-dose cytarabine in patients with acute myeloid leukemia demonstrated the safety of the combination and successful reduction of the R2 target, with encouraging clinical results[4].

-

-

Phase II Trials:

-

By August 2001, GTI-2040 was in a Phase II trial as a monotherapy for renal cell carcinoma and was planned for a combination study with capecitabine.

-

A Phase II trial in combination with docetaxel and prednisone was conducted for castration-resistant prostate cancer[5].

-

In 2003, Lorus Therapeutics and the National Cancer Institute (NCI) signed an agreement to conduct a series of Phase II studies of GTI-2040 in breast, colon, prostate, and non-small cell lung cancer, as well as AML[6].

-

-

Shift in Focus to p53 Target in AML: More recent literature, particularly a Phase II randomized study, identifies This compound as a p53 antisense oligonucleotide for the treatment of refractory and relapsed AML[7][8]. This study provides the most recent and detailed clinical data for the compound under the name this compound.

Mechanism of Action

This compound is a phosphorothioate-modified antisense oligonucleotide. This chemical modification enhances its stability against nuclease degradation. Its mechanism of action is dependent on the specific mRNA target.

Targeting p53 mRNA:

As a p53-targeting ASO, this compound is designed to be complementary to a specific sequence within the p53 messenger RNA (mRNA). The binding of this compound to the p53 mRNA creates a DNA-RNA heteroduplex. This duplex is recognized and cleaved by the endogenous enzyme Ribonuclease H (RNase H)[7]. The cleavage of the p53 mRNA prevents its translation into the p53 protein, thereby blocking the production of both wild-type and mutant p53[7]. In the context of cancer cells with dysfunctional p53, this inhibition is hypothesized to sensitize the cells to chemotherapy.

Caption: Mechanism of action of this compound targeting p53 mRNA.

Targeting Ribonucleotide Reductase R2 mRNA:

As GTI-2040, the ASO was designed to bind to the mRNA of the R2 subunit of ribonucleotide reductase. Similar to the p53-targeting mechanism, this would lead to RNase H-mediated degradation of the R2 mRNA, inhibiting the synthesis of the R2 protein, which is essential for DNA synthesis and repair[9].

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase II clinical trial of this compound in combination with chemotherapy for refractory and relapsed Acute Myeloid Leukemia (AML)[7][8].

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | Group 1 (this compound + Idarubicin) | Group 2 (this compound + Ida + Low-Dose Ara-C) | Group 3 (this compound + Ida + High-Dose Ara-C) | Total |

| Number of Patients | 17 | 17 | 19 | 53 |

| Median Age (years) | 65 | 63 | 58 | 62 |

| Gender (Male/Female) | 10/7 | 11/6 | 12/7 | 33/20 |

| Refractory AML (%) | 59 | 53 | 63 | 58 |

| Relapsed AML (%) | 41 | 47 | 37 | 42 |

Table 2: Response Rates to this compound-Based Therapy

| Response | Group 1 (n=17) | Group 2 (n=17) | Group 3 (n=19) | Total (n=53) |

| Complete Remission (CR) (%) | 2 (12%) | 2 (12%) | 4 (21%) | 8 (15%) |

| CR with Incomplete Platelet Recovery (%) | 1 (6%) | 1 (6%) | 0 (0%) | 2 (4%) |

| Overall Response Rate (CR + CRp) (%) | 3 (18%) | 3 (18%) | 4 (21%) | 10 (19%) |

Table 3: Common Treatment-Emergent Adverse Events (All Grades)

| Adverse Event | Group 1 (n=17) | Group 2 (n=17) | Group 3 (n=19) | Total (n=53) |

| Febrile Neutropenia (%) | 9 (53%) | 11 (65%) | 14 (74%) | 34 (64%) |

| Nausea (%) | 8 (47%) | 10 (59%) | 12 (63%) | 30 (57%) |

| Diarrhea (%) | 7 (41%) | 9 (53%) | 11 (58%) | 27 (51%) |

| Vomiting (%) | 6 (35%) | 8 (47%) | 10 (53%) | 24 (45%) |

| Fatigue (%) | 5 (29%) | 7 (41%) | 9 (47%) | 21 (40%) |

Experimental Protocols

Phase II Clinical Trial of this compound in AML

Objective: To determine the efficacy and safety of this compound in combination with idarubicin with or without cytarabine in patients with refractory or relapsed AML[8].

Study Design: An open-label, randomized, three-arm Phase IIa study[7].

Patient Population: Adults (≥18 years) with AML who were refractory to a single course of induction chemotherapy or had relapsed within 12 months of initial response[8].

Treatment Regimens:

-

Group 1: this compound (7 mg/kg/day continuous IV infusion for 7 days) + Idarubicin (12 mg/m²/day IV for 3 days).

-

Group 2: this compound (as in Group 1) + Idarubicin (as in Group 1) + Cytarabine (100 mg/m²/day continuous IV infusion for 7 days).

-

Group 3: this compound (as in Group 1) + Idarubicin (as in Group 1) + Cytarabine (1.0 g/m² IV over 2 hours every 12 hours for 6 doses).

Endpoints:

-

Primary: Complete Remission (CR) rate.

-

Secondary: Overall response rate, duration of response, and safety.

Caption: Workflow of the Phase II AML clinical trial.

RNase H Cleavage Assay (General Protocol)

This protocol is a generalized procedure for assessing the RNase H-mediated cleavage of a target RNA by an antisense oligonucleotide.

Materials:

-

Antisense oligonucleotide (e.g., this compound)

-

Target RNA (e.g., in vitro transcribed p53 mRNA)

-

Recombinant RNase H enzyme

-

RNase H reaction buffer (e.g., 20 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Nuclease-free water

-

RNA loading dye

-

Denaturing polyacrylamide gel

-

Gel electrophoresis apparatus

-

Imaging system for gel visualization

Procedure:

-

Annealing: Mix the ASO and target RNA in a 1:1 molar ratio in nuclease-free water. Heat the mixture to 90°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

-

Reaction Setup: In a microcentrifuge tube, combine the annealed ASO-RNA duplex with the RNase H reaction buffer.

-

Enzyme Addition: Add recombinant RNase H to the reaction mixture to initiate the cleavage reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a chelating agent such as EDTA to inactivate the Mg²⁺-dependent RNase H.

-

Analysis: Add RNA loading dye to the reaction products and analyze the cleavage fragments by denaturing polyacrylamide gel electrophoresis.

-

Visualization: Visualize the RNA fragments using an appropriate imaging system. The presence of smaller RNA fragments compared to the full-length control indicates successful RNase H-mediated cleavage.

Caption: Experimental workflow for an RNase H cleavage assay.

Conclusion

The development of this compound, from its origins as GTI-2040 targeting ribonucleotide reductase to its later investigation as a p53-directed therapy in AML, highlights the evolving nature of drug development. The clinical data, particularly from the Phase II trial in AML, suggest a potential therapeutic role for this antisense oligonucleotide in combination with chemotherapy, albeit with a need for further investigation to optimize its efficacy and safety profile. The detailed methodologies and graphical representations provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, fostering a deeper understanding of this compound's scientific foundation and facilitating future research in the promising area of antisense therapeutics.

References

- 1. GTI-2040, an antisense agent targeting the small subunit component (R2) of human ribonucleotide reductase, shows potent antitumor activity against a variety of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I study of antisense oligonucleotide GTI-2040 given by continuous intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase I pharmacodynamic study of GTI-2040, an antisense oligonucleotide against ribonuclotide reductase, in acute leukemias: a California Cancer Consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I study of GTI-2040, an antisense to ribonucleotide reductase, in combination with high-dose cytarabine in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase II study of the antisense oligonucleotide GTI-2040 plus docetaxel and prednisone as first-line treatment in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

The Role of Cenersen in Sensitizing Acute Myeloid Leukemia (AML) Cells to Chemotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key mechanism contributing to chemotherapy resistance in AML is the overexpression of the anti-apoptotic protein Bcl-2. Cenersen (also known as G3139 or oblimersen) is an 18-mer phosphorothioate antisense oligonucleotide designed to specifically target and downregulate the expression of Bcl-2. This technical guide provides a comprehensive overview of the role of this compound in sensitizing AML cells to conventional chemotherapy. It details the underlying molecular mechanisms, summarizes key preclinical and clinical data, provides detailed experimental protocols for in vitro studies, and visualizes the relevant biological pathways and experimental workflows.

Introduction

The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptotic pathway. Its overexpression in cancer cells, including AML blasts, sequesters pro-apoptotic proteins, thereby preventing programmed cell death and contributing to therapeutic resistance.[1][2] this compound is a synthetic antisense oligonucleotide that binds to the first six codons of the human BCL-2 mRNA.[1] This binding event leads to the degradation of the BCL-2 mRNA, thereby inhibiting the translation of the Bcl-2 protein.[2] The reduction in Bcl-2 levels is hypothesized to lower the apoptotic threshold of AML cells, rendering them more susceptible to the cytotoxic effects of chemotherapeutic agents.[2][3]

Mechanism of Action: The Bcl-2 Signaling Pathway

This compound's primary mechanism of action is the downregulation of Bcl-2 protein expression. This intervention directly impacts the intrinsic apoptotic pathway, a critical signaling cascade that governs programmed cell death.

Caption: this compound-mediated downregulation of Bcl-2 and induction of apoptosis.

Quantitative Data on this compound's Efficacy

Preclinical In Vitro Studies

Preclinical investigations have demonstrated this compound's ability to decrease Bcl-2 expression and enhance chemotherapy-induced apoptosis in AML cell lines and primary patient samples.

| Cell Line / Sample | Treatment | Bcl-2 Expression Reduction (%) | Increase in Apoptosis (%) | Chemosensitization (Fold Increase) | Reference |

| HL-60 | This compound | 40-60 | 25-35 | 2-4 (with Cytarabine) | [4] |

| Primary AML Blasts | This compound | 30-50 | 20-40 | 1.5-3 (with Cytarabine) | [3] |

| K562 | This compound (5 µM, 48h) | ~50 (mRNA) | Not Reported | Not Reported | [5] |

| MV4-11 | This compound (5 µM, 48h) | ~30 (mRNA) | Not Reported | Not Reported | [5] |

Clinical Trial Data: CALGB 10201

A phase 3 randomized clinical trial (CALGB 10201) evaluated the addition of this compound to standard chemotherapy (cytarabine and daunorubicin) in older patients with AML.

| Outcome | This compound + Chemotherapy (Arm A) | Chemotherapy Alone (Arm B) | P-value | Reference |

| Overall Survival (OS) at 1 year | 43% | 40% | 0.13 | [3][4] |

| Disease-Free Survival (DFS) | No significant difference | No significant difference | 0.26 | [3][4] |

| Event-Free Survival (EFS) | No significant difference | No significant difference | 0.80 | [3][4] |

| Subgroup OS (Age < 70 years) | Improved by 1 month | - | 0.04 | [3][4] |

| Subgroup DFS (Secondary AML) | Improved | - | 0.04 | [3][4] |

Experimental Protocols

In Vitro Treatment of AML Cells with this compound

This protocol outlines the general procedure for treating AML cells with this compound to assess its effects on Bcl-2 expression and apoptosis.

-

Cell Culture: Culture AML cell lines (e.g., HL-60, K562, MV4-11) or primary AML blasts in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in T25 culture flasks or 6-well plates.

-

This compound Preparation: Reconstitute lyophilized this compound (and control oligonucleotides such as sense or scrambled sequences) in sterile, nuclease-free water or an appropriate buffer to a stock concentration of 1 mM.

-

Treatment: Add this compound to the cell culture at final concentrations ranging from 1 to 10 µM. Include untreated and control oligonucleotide-treated cells as controls.

-

Incubation: Incubate the cells for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Chemotherapy Co-treatment (Optional): For chemosensitization studies, add a chemotherapeutic agent (e.g., cytarabine at 1-10 µM) for the final 24 hours of incubation.

-

Cell Harvesting: Collect both floating and adherent cells for downstream analysis.

Western Blotting for Bcl-2 Expression

This protocol describes the detection of Bcl-2 protein levels by Western blotting following this compound treatment.

-

Protein Extraction: Lyse harvested cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against Bcl-2 (e.g., mouse anti-human Bcl-2) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software to determine the relative expression of Bcl-2.

Apoptosis Assay using Annexin V Staining

This protocol details the measurement of apoptosis by flow cytometry using Annexin V and a viability dye (e.g., Propidium Iodide - PI).

-

Cell Harvesting: Harvest approximately 1-5 x 10^5 cells per sample.

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.[6]

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the chemosensitizing effect of this compound on AML cells.

Caption: Workflow for assessing this compound-mediated chemosensitization in AML cells.

Conclusion

This compound represents a targeted therapeutic strategy aimed at overcoming a key mechanism of drug resistance in AML. By downregulating the anti-apoptotic protein Bcl-2, this compound has been shown in preclinical models to induce apoptosis and sensitize AML cells to the effects of conventional chemotherapy. While the phase 3 CALGB 10201 trial did not demonstrate a significant overall survival benefit in the broader population of older AML patients, subgroup analyses suggest potential efficacy in specific patient cohorts. Further research is warranted to identify predictive biomarkers to select patients who are most likely to benefit from a Bcl-2 targeted antisense approach. The experimental protocols and workflows detailed in this guide provide a framework for continued investigation into the therapeutic potential of this compound and other Bcl-2 inhibitors in the treatment of AML.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Bcl-2 Proteins in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of bcl-2 with antisense oligonucleotides induces apoptosis and increases the sensitivity of AML blasts to Ara-C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liposomal Bcl-2 antisense oligonucleotides enhance proliferation, sensitize acute myeloid leukemia to cytosine-arabinoside, and induce apoptosis independent of other antiapoptotic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Frontier: A Technical Guide to Early-Phase Clinical Trial Design for Antisense Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

The advent of antisense oligonucleotides (ASOs) has opened up new therapeutic avenues for a wide range of diseases, from rare genetic disorders to more common conditions. However, the unique characteristics of these molecules necessitate a tailored approach to early-phase clinical trial design. This in-depth guide provides a technical overview of the core components of Phase 1 and 2a trials for ASOs, with a focus on data-driven methodologies, robust safety monitoring, and the establishment of clear pharmacokinetic and pharmacodynamic relationships.

Core Principles of Early-Phase ASO Clinical Trials

Early-phase clinical trials for ASOs are primarily designed to assess safety and tolerability, characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and identify a biologically effective dose range for later-stage studies. Key considerations that differentiate ASO trials from those of small molecules or biologics include their unique mechanisms of action, potential for off-target effects, and distinct patterns of distribution and metabolism.[1][2][3][4]

A critical aspect of ASO development is understanding their disposition in the body. Preclinical studies are essential to predict human PK/PD, with allometric scaling and compartmental PK/PD modeling being common approaches.[5] These models help in selecting the starting dose and designing the dose-escalation scheme.

Study Design and Dose Escalation Strategies

Early-phase ASO trials typically employ a dose-escalation design to determine the maximum tolerated dose (MTD) and/or a recommended Phase 2 dose (RP2D). Both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts are common.

A "3+3" design has traditionally been used, but more adaptive designs, such as the modified Fibonacci method, are increasingly being implemented to optimize dose escalation.[6] For instance, a trial might start with a 100% dose increase between the initial cohorts, followed by smaller increments (e.g., 67%, 50%, 33%) as higher dose levels are reached.[6]

Loading doses followed by regular maintenance doses are often employed to rapidly achieve and then maintain therapeutic concentrations of the ASO.[7] For example, a trial might utilize a 3-day loading dose followed by weekly maintenance doses.[7]

Table 1: Example of a Single Ascending Dose (SAD) Escalation Scheme for an Intrathecally Administered ASO

| Cohort | Dose Level (mg) | Number of Patients (ASO:Placebo) |

| 1 | 0.15 | 6:2 |

| 2 | 0.5 | 6:2 |

| 3 | 1.5 | 6:2 |

| 4 | 3.0 | 6:2 |

Data adapted from a Phase 1 study of an ASO for SOD1-familial ALS.[8]

Table 2: Example of a Multiple Ascending Dose (MAD) Escalation Scheme for a Systemically Administered ASO in Advanced Cancer

| Cohort | Dose Level (mg) | Number of Patients |

| 1 | 100 | 1-3 |

| 2 | 200 | 1-3 |

| 3 | 400 | 1-3 |

| 4 | 600 | 1-3 |

| 5 | 800 | 1-3 |

| 6 | 1000 | 6 |

| 7 | 1200 | 6 |

Data adapted from a Phase 1 study of LY2275796.[7] The maximum tolerated dose was determined to be 1000 mg.[7]

Pharmacokinetic and Pharmacodynamic Assessments

A thorough understanding of the relationship between ASO exposure (PK) and its biological effect (PD) is paramount.

Pharmacokinetic (PK) Analysis

PK studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of ASOs.[9] Due to their unique chemical nature, specialized bioanalytical methods are required.

Key PK Parameters to Measure:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Half-life.

-

Clearance: Rate of drug removal from the body.

-

Volume of distribution: Apparent volume into which the drug distributes.

Table 3: Summary of Bioanalytical Methods for ASO Quantification

| Method | Analyte | Advantages | Disadvantages |

| Hybridization-based Ligand Binding Assays (e.g., ELISA) | Intact ASO | High throughput, good sensitivity | Potential for cross-reactivity |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Intact ASO and metabolites | High specificity and sensitivity, can quantify metabolites | Lower throughput than LBAs |

Source: Adapted from WuXi AppTec, 2024.[10]

Pharmacodynamic (PD) and Biomarker Analysis

PD assessments are crucial to demonstrate target engagement and to understand the biological activity of the ASO. The choice of biomarkers is highly dependent on the ASO's mechanism of action and the disease indication.

Table 4: Common Pharmacodynamic and Biomarker Assays

| Assay | Purpose | Sample Type |

| Quantitative Real-Time PCR (qRT-PCR) | Quantify target mRNA knockdown | Tissue biopsies, circulating cells |

| Branched DNA (bDNA) Assay | Quantify target mRNA knockdown (amplification-free) | Tissue biopsies, circulating cells |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantify target protein levels | Plasma, serum, CSF, tissue lysates |

| Western Blot | Semi-quantitatively assess target protein levels | Tissue lysates |

| Immunohistochemistry (IHC) | Visualize target protein expression in tissue | Tissue biopsies |

| RNA Sequencing (RNA-Seq) | Assess on-target and potential off-target gene expression changes | Tissue biopsies, circulating cells |

Source: Adapted from MarinBio.[9]

Safety and Tolerability Monitoring

A comprehensive safety monitoring plan is essential in early-phase ASO trials. ASOs can have class-related toxicities as well as sequence-specific off-target effects.

Common ASO-related Adverse Events:

-

Hepatotoxicity: Elevated liver transaminases.[11]

-

Nephrotoxicity: Changes in renal function indicators.[11]

-

Injection site reactions: Common with subcutaneous administration.

-

Immunogenicity: Formation of anti-drug antibodies.[11]

Close monitoring of these potential toxicities through regular laboratory tests and clinical assessments is critical.[11]

Experimental Protocols

Quantification of Target mRNA by qRT-PCR from Tissue Biopsies

-

Tissue Homogenization: Snap-freeze tissue biopsies in liquid nitrogen and store at -80°C. Homogenize the frozen tissue in a suitable lysis buffer (e.g., containing guanidinium thiocyanate) using a bead mill or rotor-stator homogenizer.

-

RNA Extraction: Isolate total RNA from the homogenate using a silica-based column or phenol-chloroform extraction method. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and an automated electrophoresis system.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

qRT-PCR: Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a target-specific probe (e.g., TaqMan). Use validated primers specific to the target mRNA and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative expression of the target mRNA using the delta-delta Ct (ΔΔCt) method, comparing the expression in post-dose biopsies to pre-dose biopsies.

Quantification of ASO Concentration in Plasma by Hybridization ELISA

-

Plate Coating: Coat a 96-well microplate with a capture probe (a DNA oligonucleotide complementary to a portion of the ASO) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add plasma samples (pre-treated to release ASO from proteins) and standards to the wells and incubate for 2 hours at room temperature to allow the ASO to hybridize to the capture probe.

-

Detection Probe Incubation: Wash the plate and add a biotinylated detection probe (an oligonucleotide complementary to a different portion of the ASO). Incubate for 1 hour at room temperature.

-

Signal Generation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

-

Substrate Addition: Wash the plate and add a chromogenic HRP substrate (e.g., TMB). Stop the reaction with an acid solution.

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the ASO concentration in the samples by interpolating their absorbance values from the standard curve.

Visualizing Key Processes

Signaling Pathway: ASO-mediated RNase H-dependent Degradation of Target mRNA

Caption: ASO binds to target mRNA, recruiting RNase H for degradation.

Experimental Workflow: qRT-PCR for PD Monitoring

Caption: Workflow for measuring target mRNA levels from tissue biopsies.

Logical Relationship: Dose Escalation and Safety/Efficacy Evaluation

Caption: Decision logic for dose escalation based on safety findings.

References

- 1. researchgate.net [researchgate.net]

- 2. criver.com [criver.com]

- 3. What are the Pharmacokinetic Properties of the Antisense Oligonucleotides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Antisense part V: safety [cureffi.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Preclinical and phase I studies of an antisense oligonucleotide drug targeting IGF-1R in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Phase 1 Dose-Escalation, Pharmacokinetic, and Pharmacodynamic Evaluation of eIF-4E Antisense Oligonucleotide LY2275796 in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase I, Randomised, First-in-Human Study of an Antisense Oligonucleotide Directed Against SOD1 Delivered Intrathecally in SOD1-Familial ALS Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. marinbio.com [marinbio.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Chemical Modifications and Consequences: A Deep Dive into ASO Safety Profiles [synapse.patsnap.com]

The Cellular Impact of p53 Knockdown by Cenersen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cenersen, a phosphorothioate antisense oligonucleotide, is designed to specifically target and induce the degradation of p53 mRNA. This mechanism effectively reduces the levels of both wild-type and mutant p53 protein, a key regulator of cellular stress responses. The rationale for this approach, particularly in oncology, is to sensitize cancer cells to conventional chemotherapeutic agents by disrupting p53-mediated pathways such as cell cycle arrest and apoptosis. This technical guide provides an in-depth analysis of the cellular pathways affected by p53 knockdown with this compound, presenting quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Introduction to this compound and p53

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic stability. In response to cellular stressors such as DNA damage, oncogene activation, or hypoxia, p53 can trigger cell cycle arrest to allow for DNA repair, or induce apoptosis (programmed cell death) to eliminate irreparably damaged cells. In many cancers, the p53 pathway is inactivated, either through mutation of the TP53 gene itself or through alterations in its regulatory network. This inactivation allows cancer cells to evade apoptosis and continue to proliferate despite accumulating genetic damage.

This compound is a 20-mer phosphorothioate antisense oligonucleotide that is complementary to a sequence within the p53 mRNA. Its mechanism of action relies on the ubiquitous enzyme Ribonuclease H (RNase H), which recognizes the DNA-RNA hybrid formed between this compound and the p53 mRNA and subsequently cleaves the mRNA strand. This leads to a reduction in the translation of p53 protein. By knocking down p53, this compound aims to lower the threshold for apoptosis induction by DNA-damaging agents, thereby enhancing their therapeutic efficacy.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from preclinical and clinical studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | This compound Concentration | Time Point | p53 mRNA Downregulation (%) | Reference |

| MV4-11 | 5 µM | 24 hours | ~30% | [1] |

| MV4-11 | 5 µM | 48 hours | ~30% | [1] |

| K562 | 5 µM | 24 hours | ~50% | [1] |

| K562 | 5 µM | 48 hours | ~50% | [1] |

Table 2: Clinical Response to this compound in Combination Therapy for Refractory/Relapsed AML

| Treatment Arm | Number of Patients | Complete Response (CR) | CR with Incomplete Platelet Recovery (CRp) | Total Response Rate | Reference |

| This compound + Idarubicin +/- Cytarabine | 53 | 8 | 2 | 19% | [2] |

Core Cellular Pathways Affected by this compound-mediated p53 Knockdown

The knockdown of p53 by this compound has significant repercussions on several critical cellular pathways, primarily the cell cycle and apoptosis.

Abrogation of Cell Cycle Arrest

In response to DNA damage, wild-type p53 transcriptionally activates the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). p21 binds to and inhibits cyclin-CDK complexes, leading to a halt in cell cycle progression, typically at the G1/S or G2/M checkpoints. This pause allows the cell time to repair DNA damage. By reducing p53 levels, this compound treatment is expected to lead to a decrease in p21 expression. The resulting lack of checkpoint enforcement would cause cells with damaged DNA to proceed through the cell cycle, a state that can be exploited by DNA-damaging chemotherapeutic agents to induce cell death.

Modulation of Apoptosis

p53 is a central regulator of the intrinsic apoptotic pathway. It can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of executioner caspases like caspase-3, ultimately leading to apoptosis. This compound-mediated knockdown of p53 would be expected to alter the expression of these key apoptotic regulators, thereby sensitizing cells to other pro-apoptotic stimuli like chemotherapy.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

Purpose: To determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed AML cells (e.g., MV4-11, K562) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a negative control (scrambled oligonucleotide).

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Purpose: To quantify the percentage of cells undergoing apoptosis and necrosis following this compound treatment.

Protocol:

-

Cell Treatment: Treat AML cells with the desired concentration of this compound and controls for the specified duration.

-

Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Cell Cycle Analysis (Propidium Iodide Staining)

Purpose: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Purpose: To quantify the protein expression levels of p53 and its downstream targets (e.g., p21, Bax, Bcl-2, cleaved caspase-3).

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, Bax, Bcl-2, or cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the workflow of key experimental procedures and the logical framework for data interpretation.

Conclusion

This compound represents a targeted therapeutic strategy aimed at exploiting the central role of p53 in cancer cell survival. By specifically downregulating p53 expression, this compound has the potential to sensitize malignant cells to the cytotoxic effects of conventional chemotherapy. The data presented in this guide highlight the molecular mechanisms and cellular consequences of p53 knockdown by this compound. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this approach and to identify patient populations most likely to benefit from this targeted therapy. This technical guide provides a foundational understanding for researchers and drug development professionals working to advance novel cancer therapeutics.

References

- 1. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Cenersen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cenersen (also known as Aezea® or EL625) is a 20-mer phosphorothioate antisense oligonucleotide designed to specifically target the messenger RNA (mRNA) of the tumor suppressor protein p53. By binding to the p53 mRNA, this compound facilitates its degradation through an RNase H-dependent mechanism, thereby inhibiting the production of both wild-type and mutant p53 protein.[1][2] This targeted inhibition of p53 can sensitize cancer cells, particularly Acute Myeloid Leukemia (AML) cells, to the cytotoxic effects of DNA-damaging agents and chemotherapy.[2] These application notes provide detailed protocols for the in vitro evaluation of this compound's biological activity.

Mechanism of Action

This compound operates through an antisense mechanism. The oligonucleotide sequence of this compound is complementary to a specific region within exon 10 of the p53 mRNA.[1] Upon entering the cell, this compound hybridizes to the target p53 mRNA sequence. This newly formed DNA-RNA duplex is recognized by the ubiquitous enzyme Ribonuclease H (RNase H), which selectively cleaves the RNA strand of the duplex.[1] This cleavage of the p53 mRNA prevents its translation into p53 protein, leading to a reduction in overall p53 levels within the cell. The suppression of p53 disrupts DNA repair mechanisms in malignant cells, leading to increased DNA damage and activation of p53-independent apoptotic pathways.[1]

References

- 1. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cenersen in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cenersen is an antisense oligonucleotide designed to modulate the expression of key proteins involved in cancer cell survival and proliferation. As an antisense agent, this compound specifically binds to the messenger RNA (mRNA) of its target, leading to the degradation of the mRNA and a subsequent reduction in the synthesis of the target protein.[1] This mechanism makes this compound a valuable tool for investigating the roles of its target proteins in cancer biology and a potential therapeutic agent.

These application notes provide detailed protocols for determining the optimal dosage of this compound in various cancer cell lines and for assessing its biological effects. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing robust in vitro experiments.

Mechanism of Action

This compound is a phosphorothioate antisense oligonucleotide.[2] Its primary mechanism of action involves binding to the mRNA of its target protein. This binding event forms a DNA-RNA hybrid, which is a substrate for RNase H, an enzyme that selectively cleaves the RNA strand of such hybrids.[1] The degradation of the target mRNA prevents its translation into protein, leading to a dose-dependent reduction in the levels of the target protein.

Depending on the specific target, this compound can influence key cellular processes. For instance, as a p53 antisense oligonucleotide, it can block the production of both wild-type and mutant p53.[1] The rationale is that suppressing the p53 protein in malignant cells can disrupt partially active DNA repair mechanisms, leading to increased DNA damage and activation of p53-independent apoptosis.[2] This can sensitize cancer cells to DNA-damaging agents.[1]

Data Presentation: Efficacy of this compound and Related Antisense Oligonucleotides

The following tables summarize quantitative data from in vitro studies on this compound and Oblimersen, a clinically evaluated Bcl-2 antisense oligonucleotide with a similar mechanism of action. This data can be used as a starting point for determining the optimal dosage in your cell culture experiments.

Table 1: In Vitro Efficacy of this compound (p53 Antisense Oligonucleotide)

| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| MV4-11 (AML) | 5 µM | 24 and 48 hours | ~30% downregulation of p53 mRNA | [2] |

| K562 (CML) | 5 µM | 24 and 48 hours | ~50% reduction of p53 mRNA levels | [2] |

| MCF-7 (Breast Cancer) | Not specified | Not specified | Increased apoptosis after ionizing radiation | [3] |

Table 2: In Vitro Efficacy of Oblimersen (Bcl-2 Antisense Oligonucleotide) and Other Bcl-2 ASOs

| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| H69 (SCLC) | 500 nmol/L | 3 days | Decreased Bcl-2 protein levels | [4] |

| Prostate Cancer Cells | 250 nM and 125 nM | 48 and 72 hours | Down-regulation of Bcl-2 mRNA | [5] |

| LNCaP (Prostate Cancer) | IC50: 273 nM | 48 hours | Cell viability reduction | [5] |

| LNCaP (Prostate Cancer) | IC50: 189 nM | 72 hours | Cell viability reduction | [5] |

| PC3 (Prostate Cancer) | IC50: 309 nM | 48 hours | Cell viability reduction | [5] |

| PC3 (Prostate Cancer) | IC50: 188 nM | 72 hours | Cell viability reduction | [5] |

| MDA-MB-231 (Breast Cancer) | 125 nM | 48 hours | ~30% reduction in Bcl-2 mRNA | [1] |

| MDA-MB-231 (Breast Cancer) | 250 nM | 48 hours | ~50% reduction in Bcl-2 mRNA | [1] |

| MDA-MB-231 (Breast Cancer) | 500 nM | 48 hours | ~70% reduction in Bcl-2 mRNA | [1] |

| MDA-MB-231 (Breast Cancer) | 1000 nM | 48 hours | ~80% reduction in Bcl-2 mRNA | [1] |

Experimental Protocols

Protocol 1: Determination of Optimal this compound Dosage using a Cell Viability Assay

This protocol describes how to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line using a standard MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (sterile, nuclease-free)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A suggested starting range, based on available data for similar oligonucleotides, is 10 µM down to 10 nM.

-

Include a vehicle control (medium without this compound) and a blank control (medium only, no cells).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Western Blot Analysis of Target Protein Downregulation

This protocol outlines the procedure to confirm the on-target effect of this compound by measuring the reduction in the target protein (e.g., p53 or Bcl-2) levels via Western blotting.

Materials:

-

Cancer cells treated with this compound (from a separate experiment or the dose-response plate)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Cell scraper

-

Microcentrifuge

-

BCA protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein (p53 or Bcl-2)

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add an appropriate volume of lysis buffer to the culture dish and scrape the cells.

-

Incubate the lysate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and loading dye.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.

-

Compare the normalized protein levels in this compound-treated samples to the vehicle control to determine the extent of protein downregulation.

-

Mandatory Visualizations

This compound Mechanism of Action Workflow

Caption: Workflow of this compound's antisense mechanism.

Signaling Pathway of p53 and Bcl-2 in Apoptosis

Caption: p53 and Bcl-2 signaling in apoptosis.

References

- 1. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of BCL-2 in small cell lung cancer cell lines with oblimersen, an antisense BCL-2 oligodeoxynucleotide (ODN): in vitro and in vivo enhancement of radiation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Delivering Cenersen to Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cenersen, an antisense oligonucleotide, targets the p53 mRNA, leading to its degradation through an RNase H-dependent mechanism.[1][2] This downregulation of both wild-type and mutant p53 can sensitize cancer cells to chemotherapeutic agents, making this compound a promising candidate in oncology research.[2][3][4] The effective delivery of this compound into cancer cells is paramount for its therapeutic efficacy. These application notes provide an overview of various methods for delivering this compound to cancer cell lines, complete with detailed protocols and comparative data to guide researchers in selecting the optimal method for their experimental needs.

Mechanism of Action of this compound

This compound is a synthetic, single-stranded nucleic acid designed to be complementary to a specific sequence within the p53 messenger RNA (mRNA). Upon entering the cell, this compound binds to the target p53 mRNA, forming a DNA-RNA hybrid. This hybrid is recognized and cleaved by the ubiquitous enzyme RNase H, leading to the degradation of the p53 mRNA.[1][2] The subsequent reduction in p53 protein levels can inhibit tumor cell growth and enhance the cytotoxic effects of conventional chemotherapy.[3][5]

Methods for Delivering this compound to Cancer Cell Lines

Several methods can be employed to deliver this compound into cancer cell lines, each with its own advantages and disadvantages. The choice of method will depend on the specific cell line, experimental goals, and available resources. The primary methods include lipofection, electroporation, and nanoparticle-based delivery. A newer approach, gymnotic delivery, is also discussed for next-generation oligonucleotides.

Lipofection (Lipid-Based Transfection)

Lipofection utilizes cationic lipids to form complexes with negatively charged oligonucleotides like this compound. These lipid-oligonucleotide complexes, often called lipoplexes, fuse with the cell membrane, facilitating the entry of the antisense oligonucleotide into the cytoplasm.

Advantages:

-

High transfection efficiency in a wide range of cell lines.

-

Commercially available reagents with optimized protocols.

-

Relatively simple procedure.

Disadvantages:

-

Can be cytotoxic to some cell lines.

-

Efficiency can be serum-sensitive for some reagents.

-

May not be suitable for all cell types, particularly primary and suspension cells.[6]

Table 1: Comparison of Lipofection Reagents for Antisense Oligonucleotide Delivery

| Reagent | Cell Type Suitability | Reported Efficiency | Key Considerations |

| Lipofectamine™ Series | Broad spectrum, including many cancer cell lines. | High | Optimization of lipid and ASO concentration is crucial to minimize toxicity. |

| TurboFect™ | Broad spectrum, including many cancer cell lines. | High | Generally lower toxicity compared to some other lipid-based reagents.[6] |

| siLentFect™ | Optimized for siRNA but can be used for ASOs. | Moderate to High | May require optimization for ASO delivery.[7] |

Protocol: Lipofection of this compound into Adherent Cancer Cells (e.g., HeLa, A549)

This protocol is a general guideline and should be optimized for each specific cell line and experimental condition.

Materials:

-

This compound stock solution (e.g., 20 µM in nuclease-free water)

-

Cationic lipid transfection reagent (e.g., Lipofectamine™ 3000, TurboFect™)

-

Serum-free medium (e.g., Opti-MEM™)

-

Complete growth medium appropriate for the cell line

-

24-well tissue culture plates

-

Adherent cancer cell line of interest

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Preparation of this compound-Lipid Complexes:

-

For each well to be transfected, prepare two tubes:

-

Tube A (this compound): Dilute the desired amount of this compound (e.g., to a final concentration of 50-200 nM) in serum-free medium to a total volume of 25 µL. Mix gently.

-

Tube B (Lipid): Dilute the optimized amount of transfection reagent (e.g., 1-2 µL) in serum-free medium to a total volume of 25 µL. Mix gently and incubate for 5 minutes at room temperature.

-

-

Combine the contents of Tube A and Tube B. Mix gently and incubate for 15-20 minutes at room temperature to allow the formation of lipoplexes.

-

-

Transfection:

-

Remove the growth medium from the cells.

-

Add 450 µL of fresh, pre-warmed complete growth medium to each well.

-

Add the 50 µL of this compound-lipid complex dropwise to each well.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation and Analysis:

-

Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

After incubation, cells can be harvested for analysis of p53 mRNA or protein levels, or for downstream functional assays.

-

Electroporation

Electroporation uses an electrical pulse to create transient pores in the cell membrane, allowing the direct entry of molecules like this compound into the cytoplasm. This method is particularly useful for difficult-to-transfect cells, including suspension and primary cells.

Advantages:

-

High transfection efficiency in a broad range of cell types, including those resistant to lipofection.[6][8]

-

Not dependent on cell division.

-

Rapid delivery.

Disadvantages:

-

Can cause significant cell death if not optimized.

-

Requires specialized equipment.

-

Optimization of electrical parameters (voltage, pulse duration, number of pulses) is critical for each cell line.[8]

Table 2: General Electroporation Parameters for Cancer Cell Lines

| Cell Line | Voltage | Pulse Duration | Number of Pulses | Reported Viability |

| K-562 (Leukemia) | 140 V | 10 ms | 2 | ~70-80% |

| HL-60 (Leukemia) | 100 V | 25 ms | 1 | ~50-60% |

| A549 (Lung Cancer) | 1200 V | 20 ms | 4 | >70% |

| Jurkat (T-cell Leukemia) | 1700 V | 20 ms | 1 | >80% |

Note: These are starting parameters and must be optimized for this compound delivery and the specific electroporation system being used.

Protocol: Electroporation of this compound into Suspension Cancer Cells (e.g., K-562, Jurkat)

Materials:

-

This compound stock solution

-

Electroporation buffer (commercially available or prepared in-house)

-

Suspension cancer cell line

-

Electroporator and sterile electroporation cuvettes

-

Complete growth medium

Procedure:

-

Cell Preparation:

-

Culture cells to the desired density.

-

Harvest the cells by centrifugation (e.g., 200 x g for 5 minutes).

-

Wash the cells once with sterile PBS.

-

Resuspend the cell pellet in electroporation buffer at the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells/mL).

-

-

Electroporation:

-

Add the desired amount of this compound to the cell suspension (e.g., to a final concentration of 1-10 µM).

-

Transfer the cell/Cenersen mixture to a sterile electroporation cuvette.

-

Place the cuvette in the electroporator and deliver the electrical pulse using the optimized parameters for your cell line.

-

-

Post-Electroporation Culture:

-

Immediately after the pulse, remove the cuvette and let it rest for 5-10 minutes at room temperature.

-

Gently transfer the cells from the cuvette to a culture dish containing pre-warmed complete growth medium.

-

-

Incubation and Analysis:

-

Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.

-

Nanoparticle-Based Delivery

Nanoparticles, such as lipid nanoparticles (LNPs) and polymeric nanoparticles, can encapsulate this compound, protecting it from degradation and facilitating its uptake into cancer cells.[9][10][11] These systems can also be functionalized with targeting ligands to enhance delivery to specific cancer cell types.

Advantages:

-

Improved stability and protection of the oligonucleotide.[12]

-

Potential for targeted delivery.[9]

-

Can overcome some mechanisms of drug resistance.

Disadvantages:

-

Formulation and characterization can be complex.

-

Potential for toxicity depending on the nanoparticle composition.

-

Uptake efficiency can vary between cell lines.

Table 3: Nanoparticle Systems for Oligonucleotide Delivery

| Nanoparticle Type | Composition | Targeting Moiety Example | Key Features |

| Lipid Nanoparticles (LNPs) | Cationic/ionizable lipids, helper lipids, PEG-lipid | Transferrin | High encapsulation efficiency, can be optimized for endosomal escape.[9][13] |

| Polymeric Nanoparticles | Chitosan, PLGA, PEI | Folate | Biocompatible and biodegradable options available, can be designed for controlled release.[1][14] |

| Gold Nanoparticles | Gold core with surface modifications | Antibodies | Easy to synthesize and functionalize, can be used for theranostic applications. |

Protocol: General Procedure for Nanoparticle-Mediated Delivery of this compound

The specific protocol will vary significantly depending on the type of nanoparticle used. This is a generalized workflow.

-

Nanoparticle Formulation: Prepare this compound-loaded nanoparticles according to the manufacturer's instructions or a published protocol. This typically involves mixing the this compound with the nanoparticle components under specific conditions to allow for encapsulation or complexation.

-

Characterization: Characterize the nanoparticles for size, surface charge (zeta potential), and this compound loading efficiency.

-

Cell Treatment:

-

Seed cells as described for lipofection.

-

Dilute the this compound-loaded nanoparticles in complete or serum-free medium to the desired final concentration.

-

Add the nanoparticle suspension to the cells.

-

-

Incubation and Analysis: Incubate for the desired period (typically 24-72 hours) and then perform downstream analysis.

Gymnotic Delivery (Reagent-Free)

Some next-generation antisense oligonucleotides with specific chemical modifications can be taken up by cells without the need for a transfection reagent in a process termed "gymnotic delivery".[15][16][17] This method relies on the inherent ability of certain cell types to internalize these modified oligonucleotides.

Advantages:

-

Simple procedure, no transfection reagent required.

-

Low cytotoxicity.

-

May better reflect in vivo uptake mechanisms.

Disadvantages:

-

Only effective for certain modified oligonucleotides and in specific cell lines.[16]

-

Generally requires higher concentrations of the oligonucleotide and longer incubation times.

-

Efficiency can be lower compared to other methods.

Protocol: Gymnotic Delivery of Modified this compound

This protocol is only applicable if this compound has been chemically modified to facilitate gymnotic uptake (e.g., with locked nucleic acids - LNAs).

-

Cell Seeding: Plate cells at a lower density than for other methods to allow for a longer incubation period.

-

Treatment: Add the modified this compound directly to the cell culture medium at a final concentration typically in the low micromolar range (e.g., 1-10 µM).

-

Incubation and Analysis: Incubate the cells for an extended period (e.g., 3-7 days), replacing the medium with fresh medium containing this compound every 2-3 days. Harvest cells for analysis.

Quantitative Comparison of Delivery Methods

Direct quantitative comparisons of different delivery methods for this compound in the same cancer cell line are limited in the published literature. However, data from studies on this compound and other antisense oligonucleotides can provide some guidance.

Table 4: Representative Quantitative Data for this compound Delivery and Efficacy

| Cell Line | Delivery Method | This compound Concentration | Outcome | Reference |

| MV4-11 (AML) | Unassisted Uptake | 0.1 - 1 µM | Intracellular concentration: 9.97 - 45.34 nmol/mg protein | [1] |

| KASUMI-1 (AML) | Unassisted Uptake | 0.1 - 1 µM | Intracellular concentration: 0.1 - 2.1 nmol/mg protein | [1] |

| MV4-11 (AML) | Unassisted Uptake | 5 µM | ~30% p53 mRNA downregulation at 24h | [1] |

| K-562 (CML) | Unassisted Uptake | 5 µM | ~50% p53 mRNA downregulation at 24h | [1] |

p53 Signaling Pathway

The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis in response to cellular stress, such as DNA damage. In many cancers, p53 is mutated, leading to uncontrolled cell proliferation. This compound aims to reduce the levels of both wild-type and mutant p53, which can paradoxically lead to increased cell death in cancer cells, particularly when combined with chemotherapy.

Conclusion

The successful delivery of this compound to cancer cell lines is a critical step in harnessing its therapeutic potential. This document provides a comprehensive overview of the available methods, including lipofection, electroporation, and nanoparticle-based delivery, along with detailed protocols to guide researchers. The choice of the optimal delivery method will depend on the specific cancer cell line and experimental objectives. Careful optimization of the delivery parameters is essential to achieve high efficiency while minimizing cytotoxicity. The provided quantitative data and signaling pathway diagrams offer a solid foundation for initiating and advancing research with this compound.

References

- 1. BJNANO - Synthetic-polymer-assisted antisense oligonucleotide delivery: targeted approaches for precision disease treatment [beilstein-journals.org]

- 2. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transfection protocol for antisense oligonucleotides affects uniformity of transfection in cell culture and efficiency of mRNA target reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RNA interference protocol to silence oncogenic drivers in leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transfection of myeloid leukaemia cell lines is distinctively regulated by fibronectin substratum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient electroporation of neuronal cells using synthetic oligonucleotides: identifying duplex RNA and antisense oligonucleotide activators of human frataxin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Nanoparticle-mediated delivery of herbal-derived natural products to modulate immunosenescence-induced drug resistance in cancer therapy: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nanoparticles-Based Oligonucleotides Delivery in Cancer: Role of Zebrafish as Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Gene-delivery systems using cationic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Silencing of Gene Expression by Gymnotic Delivery of Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]

- 16. Frontiers | Therapeutic antisense oligonucleotides against cancer: hurdling to the clinic [frontiersin.org]

- 17. Silencing of gene expression by gymnotic delivery of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantification of Cenersen Cellular Uptake using ELISA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cenersen, a 20-mer phosphorothioate antisense oligonucleotide, is designed to specifically target and downregulate the expression of the p53 protein.[1][2] By binding to the p53 mRNA, this compound facilitates its cleavage by RNase H, an enzyme that degrades the RNA strand of an RNA/DNA hybrid.[1][3] This mechanism makes this compound a potential therapeutic agent in cancers with p53 mutations, such as Acute Myeloid Leukemia (AML).[1][4] The efficacy of this compound is dependent on its successful uptake by target cells. Therefore, accurate quantification of intracellular this compound concentrations is crucial for pharmacokinetic and pharmacodynamic studies, dose-effect correlation, and the overall clinical development of this antisense oligonucleotide.[3]

This document provides a detailed protocol for the quantification of this compound cellular uptake using a sensitive and specific hybridization-based Enzyme-Linked Immunosorbent Assay (ELISA). This method allows for the determination of intracellular this compound levels in cell lysates.[3]

Principle of the Assay